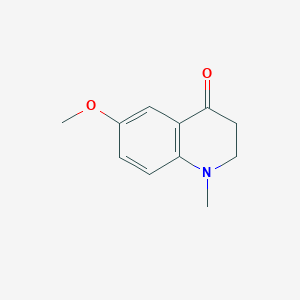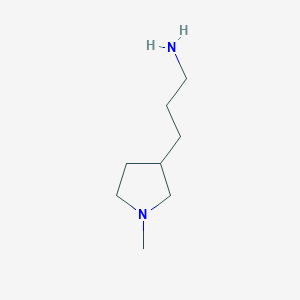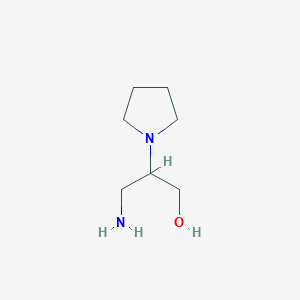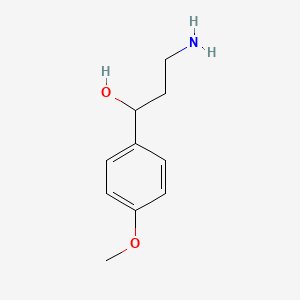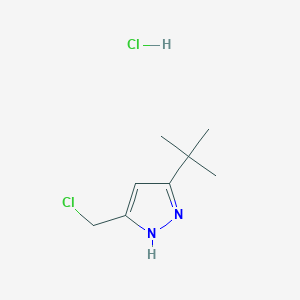
3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.11 g/mol. This compound is a derivative of pyrazole, a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry .
Métodos De Preparación
The synthesis of 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride typically involves the reaction of tert-butylhydrazine with an appropriate chloromethyl ketone under acidic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form pyrazolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar compounds to 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride include:
3,5-Di-tert-butyl-1H-pyrazole: This compound has similar structural features but lacks the chloromethyl group.
5-tert-Butyl-1H-pyrazole-3-carbaldehyde: This compound has an aldehyde group instead of a chloromethyl group.
Propiedades
Fórmula molecular |
C8H14Cl2N2 |
|---|---|
Peso molecular |
209.11 g/mol |
Nombre IUPAC |
3-tert-butyl-5-(chloromethyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5H2,1-3H3,(H,10,11);1H |
Clave InChI |
KFEZPGUZCBTXQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NNC(=C1)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


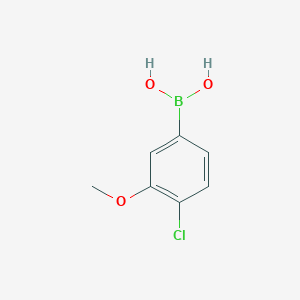
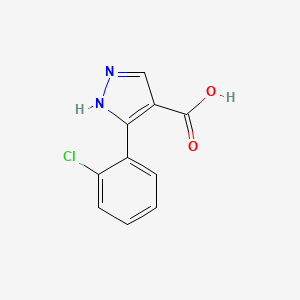
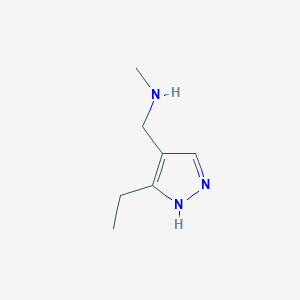
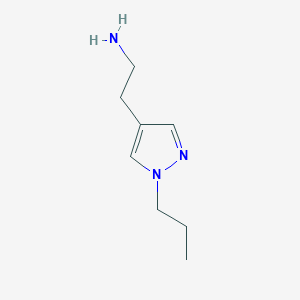
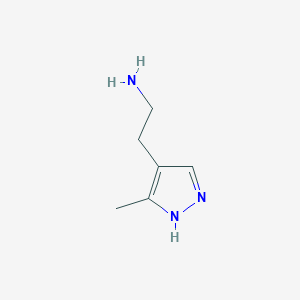
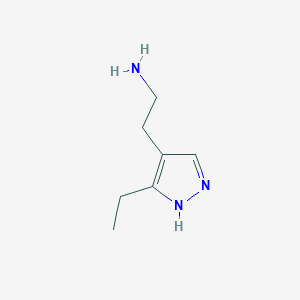

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1371340.png)
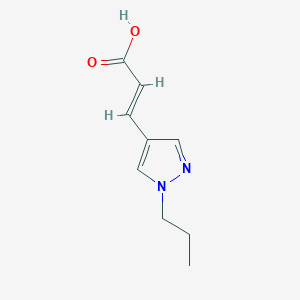
![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)
